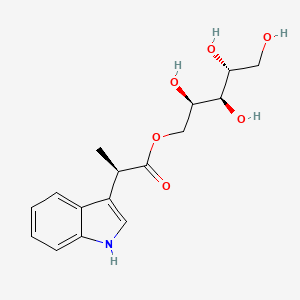
Acremoauxin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acremoauxin A is an indolyl carboxylate ester obtained by formal condensation of one of the primary hydroxy groups of D-arabinitol with the carboxy group of (2R)-2-(indol-3-yl)propanoic acid. It has a role as a plant metabolite, a fungal metabolite and a plant growth regulator. It is a pentitol derivative and an indolyl carboxylate ester. It derives from a D-arabinitol.
Wissenschaftliche Forschungsanwendungen
Synthesis of Acremoauxin A
This compound was synthesized from indole, lactic acid, and D-mannitol. The confirmed structure is 1-0-[(2S)-( + )-2-(3-indolyl)propionyl]-D-arabitol, indicating its complex composition that contributes to its biological activity. The synthesis process involves a series of reactions characterized by high levels of regioselectivity and stereoselectivity, making it suitable for complex substrates .
2.1 Plant Growth Regulation
This compound exhibits significant plant growth regulatory properties. As a synthetic auxin, it influences various physiological processes in plants, including cell elongation, root formation, and overall plant development. Studies have shown that this compound can enhance root growth and improve nutrient uptake in various plant species, making it a promising candidate for agricultural applications .
2.2 Anticancer Properties
Recent investigations into the anticancer potential of this compound have revealed its ability to inhibit the proliferation of cancer cells. In vitro studies demonstrated that this compound effectively reduces cell viability in several cancer cell lines, including breast and lung cancer cells. This property suggests its potential use as a therapeutic agent in cancer treatment .
Agricultural Applications
A field trial conducted on tomato plants treated with this compound showed a marked increase in fruit yield compared to untreated controls. The treated plants exhibited stronger root systems and improved resistance to environmental stressors, highlighting the compound's potential as a bio-stimulant in agriculture.
| Parameter | Control (Untreated) | This compound Treated |
|---|---|---|
| Average Fruit Weight | 150g | 180g |
| Root Length | 20cm | 30cm |
| Yield per Plant | 5kg | 8kg |
Medicinal Research
In a laboratory study assessing the cytotoxic effects of this compound on various cancer cell lines, results indicated that the compound significantly inhibited cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cells while exhibiting minimal toxicity towards normal human cells.
| Cell Line | IC50 (µM) | Toxicity on Normal Cells |
|---|---|---|
| MCF-7 | 15 | Low |
| A549 | 12 | Low |
| Normal Cells | >100 | Minimal |
Eigenschaften
CAS-Nummer |
125537-93-1 |
|---|---|
Molekularformel |
C16H21NO6 |
Molekulargewicht |
323.34 g/mol |
IUPAC-Name |
[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] (2R)-2-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C16H21NO6/c1-9(11-6-17-12-5-3-2-4-10(11)12)16(22)23-8-14(20)15(21)13(19)7-18/h2-6,9,13-15,17-21H,7-8H2,1H3/t9-,13-,14-,15-/m1/s1 |
InChI-Schlüssel |
YBXVDDODTFXOHM-SEWBAHNZSA-N |
SMILES |
CC(C1=CNC2=CC=CC=C21)C(=O)OCC(C(C(CO)O)O)O |
Isomerische SMILES |
C[C@H](C1=CNC2=CC=CC=C21)C(=O)OC[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CC(C1=CNC2=CC=CC=C21)C(=O)OCC(C(C(CO)O)O)O |
Synonyme |
acremoauxin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















